Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylate
Description
Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylate (CAS: 5505-56-6) is a heterocyclic compound featuring a thiazole core substituted with an ethyl carboxylate group at position 4 and a methyl-linked 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety at position 2. Its molecular formula is C₁₃H₁₀ClF₃N₂O₂S, with a molecular weight of 350.74 g/mol.
Synthesis of analogous thiazole-carboxylates typically involves coupling reactions between substituted nitriles and ethyl 2-bromoacetoacetate, followed by hydrolysis and amidation (if applicable) .
Properties
IUPAC Name |
ethyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O2S/c1-2-21-12(20)10-6-22-11(19-10)4-9-8(14)3-7(5-18-9)13(15,16)17/h3,5-6H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSENUEJVWHTPGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with thiazole-4-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties
Mechanism of Action
The mechanism of action of Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, such as pyridinyl/thiazole cores or trifluoromethyl/chloro substituents.
Ethyl 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxylate
- Structure : Features a 4-pyridinyl group (lacking chloro/trifluoromethyl substituents) and a methyl group at position 4 of the thiazole.
- Key Differences: The absence of chloro and trifluoromethyl groups reduces steric and electronic effects compared to the target compound.
- Applications : Used as an intermediate in synthesizing amide derivatives for kinase inhibition studies .
Ethyl 4-Methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS: 175277-03-9)
- Structure : Substitutes the pyridine ring with a 4-(trifluoromethyl)phenyl group.
- Key Differences :
- Replacement of pyridine with phenyl reduces nitrogen-mediated hydrogen bonding.
- The trifluoromethyl group is para-substituted on benzene, offering distinct electronic effects compared to meta-substitution on pyridine.
- Applications : Primarily a building block in agrochemical research due to its lipophilic trifluoromethylphenyl group .
Ethyl 2-(2-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)thiazol-4-yl)acetate (CAS: 1823182-66-6)
- Structure : Contains a 3-fluoro-5-(trifluoromethyl)pyridine linked to a thiazole via a methylene group.
- Key Differences :
- Fluorine replaces chlorine at position 3 of the pyridine, reducing steric bulk but increasing electronegativity.
- An acetate side chain replaces the ethyl carboxylate, altering solubility and metabolic pathways.
- Applications : Explored in medicinal chemistry for its modified pharmacokinetic profile .
Ethyl 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylate (CAS: 1823184-39-9)
- Structure : Differs by a difluoromethyl (–CF₂–) linker instead of methyl (–CH₂–).
- Key Differences :
- The –CF₂– group increases electronegativity and resistance to oxidative metabolism.
- Molecular weight increases to 386.73 g/mol (vs. 350.74 g/mol for the target compound).
- Applications: Potential use in high-stability fungicides or pharmaceuticals .
Comparative Analysis Table
Biological Activity
Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).
- IUPAC Name : this compound
- Molecular Formula : C10H9ClF3N2O2
- CAS Number : 1053656-47-5
- Molecular Weight : 267.63 g/mol
- Physical State : Solid
Biological Activity Overview
The biological activities of thiazole derivatives, including this compound, have been extensively studied. This compound exhibits promising anti-cancer properties, particularly through its ability to induce apoptosis in various cancer cell lines.
Antitumor Activity
Recent studies have shown that thiazole derivatives can effectively inhibit the proliferation of cancer cells. For instance, compounds with similar thiazole structures have demonstrated IC50 values in the low micromolar range against multiple human cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
| Compound B | A431 (epidermoid carcinoma) | 1.98 ± 1.22 |
| Ethyl Thiazole Derivative | Various (to be determined) | TBD |
The presence of electron-withdrawing groups, such as chlorine and trifluoromethyl groups, has been noted to enhance cytotoxic activity, suggesting a strong structure–activity relationship (SAR) that can be exploited for drug design .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Key Proteins : It has been suggested that thiazole compounds interact with proteins such as GPX4, which is crucial in ferroptosis—a form of regulated cell death distinct from apoptosis .
- Cell Cycle Arrest : Some thiazole derivatives have shown the ability to halt the cell cycle, preventing cancer cells from proliferating.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiazole derivatives:
- Study on Cytotoxicity : A study evaluated various thiazole derivatives for their cytotoxic effects against different cancer cell lines. The results indicated that modifications in the thiazole ring significantly influenced their potency .
- Structure–Activity Relationship Analysis : Research has highlighted the importance of substituents on the thiazole ring and adjacent aromatic systems. The introduction of halogen groups has been correlated with increased anti-cancer activity, supporting their role in enhancing lipophilicity and interaction with biological targets .
- Electrophilic Properties : Recent findings suggest that compounds with electrophilic characteristics can selectively target thiol groups in proteins, leading to enhanced cytotoxicity through ferroptosis induction .
Q & A
Basic: What are the optimal synthetic routes and purification methods for this compound?
Answer:
The synthesis involves multi-step reactions, typically starting with the coupling of 3-chloro-5-(trifluoromethyl)pyridine-2-ylmethyl derivatives with thiazole-4-carboxylate precursors. Key steps include:
- Suzuki-Miyaura coupling for pyridine-thiazole linkage under palladium catalysis .
- Esterification using ethanol and acid catalysts to introduce the ethyl ester group .
Purification requires column chromatography (silica gel, hexane/ethyl acetate gradient) and HPLC (C18 column, methanol/water mobile phase) to achieve >95% purity. Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid side products like dehalogenated analogs .
Basic: How is the compound’s structure confirmed post-synthesis?
Answer:
Structural confirmation employs:
- NMR spectroscopy : H and C NMR to verify aromatic protons (δ 7.8–8.5 ppm for pyridine) and ester carbonyl (δ 165–170 ppm) .
- High-resolution mass spectrometry (HRMS) to validate the molecular ion peak (e.g., [M+H] at m/z 395.8) .
- X-ray crystallography (if crystals form) to resolve bond angles and stereochemistry .
Advanced: What methodologies identify its mechanism of biological activity?
Answer:
Mechanistic studies focus on:
- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., acetylcholinesterase) using fluorometric substrates .
- Receptor binding assays : Radiolabeled ligands (e.g., H) quantify affinity for receptors like GABA .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in active sites, highlighting interactions with the trifluoromethyl group and pyridine ring .
Advanced: How to resolve contradictions in bioactivity data across similar analogs?
Answer:
Discrepancies (e.g., varying IC values for analogs) are addressed via:
- Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., chloro vs. fluoro on pyridine) using standardized assays .
- Molecular modeling : Identify steric clashes or electronic mismatches in binding pockets .
- Dose-response studies : Validate activity trends across multiple cell lines or enzyme isoforms .
Advanced: What strategies optimize selectivity in structure-activity relationship (SAR) studies?
Answer:
Optimization involves:
- Systematic substitution : Replace the trifluoromethyl group with -CFH or -OCF to modulate hydrophobicity and hydrogen bonding .
- Isosteric replacements : Swap the thiazole ring with oxazole or triazole to alter π-π stacking .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interaction points (e.g., the pyridine nitrogen for target engagement) .
Advanced: How to assess its multi-target interactions in complex biological systems?
Answer:
Multi-target profiling employs:
- Proteome-wide affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- Phosphoproteomics : Quantify kinase inhibition via LC-MS/MS analysis of phosphorylated peptides .
- Gene expression profiling : RNA sequencing (RNA-seq) identifies downstream pathways modulated by the compound .
Advanced: What experimental designs evaluate its metabolic stability and degradation pathways?
Answer:
Stability studies include:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS .
- Forced degradation : Expose to acidic (HCl), basic (NaOH), and oxidative (HO) conditions to identify labile sites (e.g., ester hydrolysis) .
- Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at the pyridine ring) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
